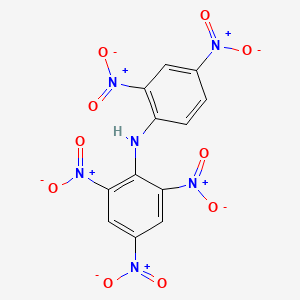

N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline

CAS No.: 21565-22-0

Cat. No.: VC18502010

Molecular Formula: C12H6N6O10

Molecular Weight: 394.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21565-22-0 |

|---|---|

| Molecular Formula | C12H6N6O10 |

| Molecular Weight | 394.21 g/mol |

| IUPAC Name | N-(2,4-dinitrophenyl)-2,4,6-trinitroaniline |

| Standard InChI | InChI=1S/C12H6N6O10/c19-14(20)6-1-2-8(9(3-6)16(23)24)13-12-10(17(25)26)4-7(15(21)22)5-11(12)18(27)28/h1-5,13H |

| Standard InChI Key | VSGCEWSTFLCCNI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Introduction

Chemical and Physical Properties

Structural Characteristics

N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline features a central aniline core substituted with three nitro groups at the 2-, 4-, and 6-positions, along with a 2,4-dinitrophenyl moiety attached via the amine group. This arrangement creates a highly electron-deficient aromatic system, as evidenced by its InChIKey (VSGCEWSTFLCCNI-UHFFFAOYSA-N) and canonical SMILES representation. X-ray crystallography of related nitroanilines reveals planar geometries stabilized by intramolecular hydrogen bonding and π-π stacking interactions .

Physicochemical Data

Key physical properties include:

The compound’s low water solubility (≈0.06 g/L, extrapolated from 2,4-dinitroaniline ) and high LogP value suggest significant hydrophobicity, favoring organic solvents like acetonitrile or dimethyl sulfoxide. Its stability under standard conditions is comparable to other polynitroaromatics, though decomposition risks escalate at elevated temperatures .

Synthesis and Manufacturing

Reaction Pathways

While no direct synthesis protocol for N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline is documented, analogous nitroaniline syntheses provide plausible routes. A common method involves the nitration of aniline derivatives followed by coupling reactions. For example, 2,4,6-trinitroaniline is synthesized via ammonolysis of picric acid (2,4,6-trinitrophenol) using diammonium hydrogen phosphate in sulfolane at 175°C :

\text{Picric acid} + \text{NH}_4\text{HPO}_4 \xrightarrow{\text{Sulfolane, 175°C}} \text{2,4,6-Trinitroaniline} \quad \text{(93% yield)}[3]To introduce the 2,4-dinitrophenyl group, a Ullmann-type coupling or nucleophilic aromatic substitution might be employed, utilizing 2,4-dinitrochlorobenzene and 2,4,6-trinitroaniline under catalytic conditions .

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring precise nitro group positioning requires controlled nitration conditions.

-

Thermal Stability: High-temperature steps risk decomposition, necessitating pressurized reactors .

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures may isolate the product .

Analytical Methods and Applications

Chromatographic Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) with a Newcrom R1 column effectively separates N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline using a mobile phase of acetonitrile, water, and phosphoric acid . This method supports both qualitative identification and preparative-scale isolation, with UV detection at λ ≈ 254 nm .

Research Applications

Though understudied, potential applications include:

-

Energetic Materials: The high nitrogen content (≈42.7%) and nitro group density suggest utility as a precursor in explosive formulations, though stability data are lacking.

-

Organic Synthesis: As a directing group in electrophilic substitutions or a scaffold for heterocycle formation .

-

Analytical Standards: Calibration in mass spectrometry due to its distinct fragmentation pattern.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume